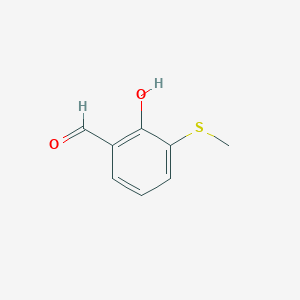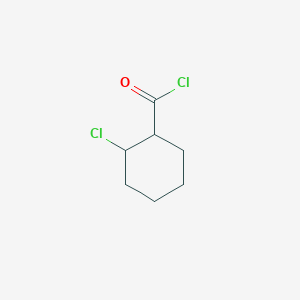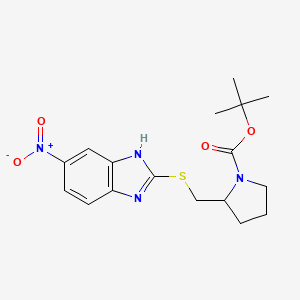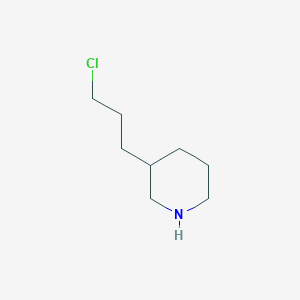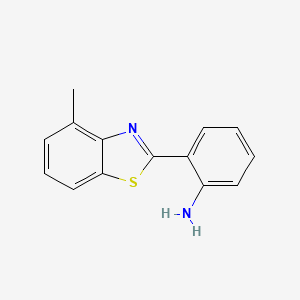
Benzothiazole, 2-(o-aminophenyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole, 2-(o-aminophenyl)-4-methyl- is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused with a thiazole ring, with an amino group and a methyl group attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 2-(o-aminophenyl)-4-methyl- typically involves the coupling of o-aminothiophenols with aromatic aldehydes. One common method is the reaction of o-aminothiophenol with an aromatic aldehyde in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another approach involves the coupling of o-aminothiophenols with gem-dibromomethylarenes in the presence of catalytic amounts of molecular iodine, tert-butoxide, and pyridine under reflux conditions .
Industrial Production Methods
Industrial production methods for Benzothiazole, 2-(o-aminophenyl)-4-methyl- are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to improve yield and reduce production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzothiazole, 2-(o-aminophenyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
Benzothiazole, 2-(o-aminophenyl)-4-methyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Benzothiazole, 2-(o-aminophenyl)-4-methyl- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . Additionally, its ability to interact with amyloid fibrils makes it a potential candidate for treating neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: The parent compound with a similar structure but without the amino and methyl groups.
2-Aminobenzothiazole: Similar structure with an amino group but without the methyl group.
4-Methylbenzothiazole: Similar structure with a methyl group but without the amino group.
Uniqueness
Benzothiazole, 2-(o-aminophenyl)-4-methyl- is unique due to the presence of both the amino and methyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming various derivatives with diverse applications .
Propriétés
Numéro CAS |
20600-49-1 |
|---|---|
Formule moléculaire |
C14H12N2S |
Poids moléculaire |
240.33 g/mol |
Nom IUPAC |
2-(4-methyl-1,3-benzothiazol-2-yl)aniline |
InChI |
InChI=1S/C14H12N2S/c1-9-5-4-8-12-13(9)16-14(17-12)10-6-2-3-7-11(10)15/h2-8H,15H2,1H3 |
Clé InChI |
ROGQKYRGDXKCQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)SC(=N2)C3=CC=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-Triazabicyclo[3.2.2]nonane](/img/structure/B13962080.png)
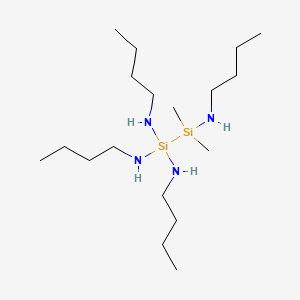
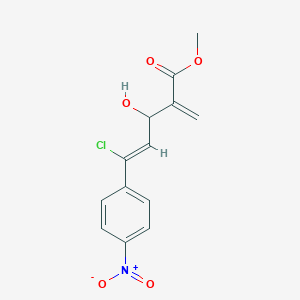

![Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13962094.png)
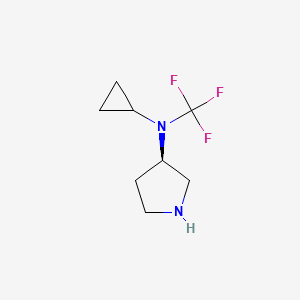

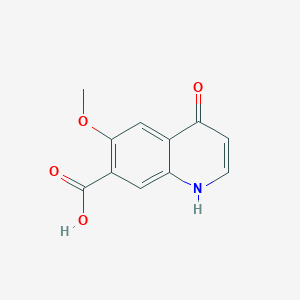
![4-Methoxythieno[3,4-b]pyridine-5,7-diamine](/img/structure/B13962114.png)
